molecular formula C17H17FN4O4S B2702163 2-(2-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251545-21-7

2-(2-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2702163
CAS RN: 1251545-21-7
M. Wt: 392.41
InChI Key: PFGQBYSRHDTEPY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(2-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is complex, with multiple functional groups. It includes a fluorobenzyl group, a morpholinosulfonyl group, and a triazolopyridinone core .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds undergo various reactions. For instance, triazolopyridines can undergo nucleophilic substitution reactions .

Scientific Research Applications

Structural and Synthetic Analysis

  • Experimental and Theoretical Analysis of Intermolecular Interactions

    The study of biologically active 1,2,4-triazole derivatives, including fluoro derivatives, focuses on their crystal structures and intermolecular interactions. The research highlights the presence of various interaction types, such as C–H⋯O and C–H⋯π, crucial for understanding the compound's structural properties and reactivity. Theoretical quantum mechanical calculations provide insights into these interactions' nature and energetics, assisting in the drug design process (Shukla et al., 2014).

  • Supramolecular Synthons Formation

    Derivatives of 1,2,4-triazolo[1,5-a]pyridines demonstrate the influence of substituents on crystal structures through diverse supramolecular synthons. These structures are critical for pharmaceutical development and applications in crystal engineering, offering insights into the compound's potential for forming stable and bioactive structures (Chai et al., 2019).

Biological Applications and Potential

  • Antimicrobial and Antioxidant Properties

    Some derivatives have shown promise in antimicrobial activities against various microorganisms. Research into these derivatives provides insights into their potential as therapeutic agents. The structural motifs, such as those involving morpholine, play a significant role in their biological activities, including antioxidant properties. This indicates the compound's potential utility in developing treatments for infectious diseases and conditions associated with oxidative stress (Bektaş et al., 2007).

  • Inhibition of Disease-Related Enzymes

    Derivatives incorporating 1,3,5-triazine structural motifs have been investigated for their inhibitory effects on enzymes like acetylcholinesterase and tyrosinase, associated with neurological disorders and pigmentation diseases, respectively. This research underscores the compound's potential in developing treatments for Alzheimer's, Parkinson's, and skin pigmentation disorders (Lolak et al., 2020).

  • Anticancer Activity

    The compound's framework is being explored for its antimalarial properties, indicating its broader pharmacological potential. The design and synthesis of novel derivatives, followed by in vitro evaluation against Plasmodium falciparum, have highlighted certain derivatives as promising antimalarial agents. These findings suggest the compound's versatility in drug development, potentially extending to anticancer applications (Karpina et al., 2020).

properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O4S/c18-15-4-2-1-3-13(15)11-22-17(23)21-12-14(5-6-16(21)19-22)27(24,25)20-7-9-26-10-8-20/h1-6,12H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGQBYSRHDTEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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